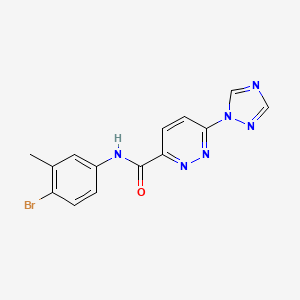

N-(4-bromo-3-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN6O/c1-9-6-10(2-3-11(9)15)18-14(22)12-4-5-13(20-19-12)21-8-16-7-17-21/h2-8H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUSQLOIPWGDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic areas, including oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and other relevant biological activities.

- Molecular Formula : C₁₄H₁₁BrN₆O

- Molecular Weight : 359.18 g/mol

- CAS Number : 1448050-70-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole moiety is known for its ability to inhibit certain enzymes involved in cellular proliferation and survival pathways.

Key Mechanisms:

- Inhibition of Kinases : The compound potentially acts as an inhibitor of c-Met kinase, which is implicated in various cancer types. In studies involving similar compounds, effective inhibition was observed at nanomolar concentrations.

- Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at specific phases, thereby limiting cell proliferation.

Biological Activity Against Cancer

Recent studies have highlighted the anti-tumor activity of related triazole derivatives against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 22i | A549 | 0.83 ± 0.07 |

| 22i | MCF-7 | 0.15 ± 0.08 |

| 22i | HeLa | 2.85 ± 0.74 |

These findings suggest that this compound could exhibit similar anti-cancer properties due to structural similarities with the tested compounds .

Antimicrobial Activity

In addition to its anti-cancer properties, compounds containing the triazole ring have been noted for their antimicrobial activities:

- Mechanism : The triazole group can interfere with fungal cell wall synthesis and bacterial metabolic pathways.

- Efficacy : Some derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

A study focusing on the synthesis and evaluation of pyridazine derivatives demonstrated that modifications in the pyridazine structure could enhance biological activity:

- Study Findings : Compounds similar to this compound were synthesized and evaluated for their anti-cancer and antimicrobial properties.

Notable Results:

The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines and showed promising results as potential antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing triazole and pyridazine moieties exhibit promising anticancer properties. For instance, derivatives of triazole have been synthesized and evaluated for their efficacy against various cancer cell lines. Studies have shown that certain triazole-based compounds can induce apoptosis in cancer cells, demonstrating IC50 values in the low micromolar range, which indicates potent cytotoxic effects against specific cancer types such as MCF-7 and HCT-116 .

Antimicrobial Properties

N-(4-bromo-3-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has also been investigated for its antimicrobial potential. Triazole derivatives are known to possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .

Anti-inflammatory Effects

Compounds with the triazole structure have been noted for their anti-inflammatory properties. They can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process. Specific derivatives have shown activity superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Agricultural Applications

Herbicidal Activity

The synthesis of triazole-containing compounds has led to the development of new herbicides. These compounds can selectively control weed species without affecting crop yield. The mechanism generally involves disruption of photosynthesis or inhibition of specific metabolic pathways in target plants .

Fungicides

Similar to their antimicrobial properties in medicine, triazole compounds are utilized as fungicides in agriculture. They inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis, making them effective against a range of fungal diseases affecting crops .

Synthesis Overview

The synthesis typically involves multi-step reactions starting from substituted anilines and triazole derivatives. The process may include:

- Halogenation

- Coupling reactions

- Reduction steps

These methods ensure high yields and purity of the target compound while allowing for modifications that enhance biological activity .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules:

Key Structural and Functional Comparisons:

Core Heterocycles :

- The target compound uses a pyridazine core , whereas Talarozole employs a benzothiazole ring, and the compound features a pyrazolo[3,4-b]pyridine core. Pyridazine’s electron-deficient nature may enhance binding to polar enzyme active sites compared to benzothiazole or pyrazole derivatives.

Triazole Substituents: All compounds except the derivative incorporate 1H-1,2,4-triazole, a versatile pharmacophore for hydrogen bonding and metal coordination. In Talarozole, the triazole is critical for inhibiting retinoic acid metabolism .

Substituent Effects: The 4-bromo-3-methylphenyl group in the target compound increases lipophilicity compared to the methoxy and cyclopropanecarboxamido groups in the compound.

Therapeutic Applications: Talarozole’s approval for skin disorders highlights the therapeutic relevance of triazole-containing molecules. The target compound’s lack of a sulfur atom (cf. Talarozole’s benzothiazole) may reduce off-target interactions but also limit applications to non-dermatological targets.

Research Findings and Gaps:

- Target Compound: No direct data on biological activity or pharmacokinetics is available in the evidence.

- Compound : Crystalline forms may enhance solubility and stability, a strategy applicable to the target compound during development .

- Talarozole : Demonstrates that triazole derivatives can achieve clinical success, though structural differences (e.g., benzothiazole vs. pyridazine) necessitate distinct target profiling .

Q & A

What are the key considerations for synthesizing N-(4-bromo-3-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?

Answer:

Synthesis involves multi-step reactions, typically starting with pyridazine core functionalization. Key steps include:

- Coupling reactions : Amide bond formation between the pyridazine-3-carboxylic acid derivative and the 4-bromo-3-methylaniline moiety using carbodiimide-based coupling agents (e.g., EDCI/HOBt) under inert atmospheres .

- Triazole introduction : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution to attach the 1,2,4-triazole group .

- Optimization : Temperature (60–100°C), solvent polarity (DMF or DMSO for solubility), and catalyst loading (e.g., 5–10 mol% CuI for triazole formation) are critical. Purity is validated via HPLC (>95%) and NMR spectroscopy .

How is the biological activity of this compound evaluated, particularly in anticancer or antimicrobial contexts?

Answer:

- In vitro assays :

- Anticancer : Dose-response curves against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC50 values calculated via nonlinear regression .

- Antimicrobial : Minimum inhibitory concentration (MIC) determination against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution .

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or flow cytometry for cell cycle arrest .

What physicochemical properties must be characterized to assess drug-likeness, and which methods are recommended?

Answer:

- Solubility : Measured via shake-flask method in PBS (pH 7.4) or simulated biological fluids .

- Lipophilicity : logP determined using reverse-phase HPLC or octanol-water partitioning .

- Stability : Forced degradation studies under acidic/alkaline, oxidative (H2O2), and photolytic conditions, analyzed via LC-MS .

- Crystallinity : X-ray powder diffraction (XRPD) to identify polymorphic forms .

How can structural modifications enhance target selectivity or reduce off-target effects?

Answer (Advanced):

- Deuteration : Replacing hydrogen with deuterium at metabolically labile sites (e.g., methyl groups) to improve metabolic stability, guided by computational docking (e.g., AutoDock) .

- Fluorine substitution : Introducing trifluoromethyl groups to enhance binding affinity via hydrophobic interactions, as seen in analogs with improved IC50 values .

- SAR studies : Systematic variation of the bromophenyl or triazole moieties, followed by kinase profiling (e.g., Eurofins Panlabs panel) to assess selectivity .

What advanced techniques are used to resolve contradictions in mechanistic data (e.g., conflicting enzyme inhibition vs. cellular activity)?

Answer (Advanced):

- Target engagement assays : Cellular thermal shift assays (CETSA) to confirm target binding in situ .

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify off-target proteins affected by the compound .

- Molecular dynamics simulations : AMBER or GROMACS to model compound-receptor interactions and explain discrepancies between in vitro and cellular data .

How is crystallographic data leveraged to validate the compound’s structure and binding mode?

Answer (Advanced):

- X-ray diffraction : Single crystals grown via vapor diffusion (e.g., using methanol/water). Data collected at 100 K, solved via SHELXT, and refined with SHELXL .

- Electron density maps : Validate triazole and carboxamide conformations. Hydrogen-bonding interactions (e.g., between carboxamide and kinase active sites) are quantified using PLATON .

- Validation : R-factor (<0.05) and Ramachandran plots (≥90% residues in favored regions) ensure model accuracy .

What strategies are employed to improve bioavailability, given its structural complexity?

Answer (Advanced):

- Prodrug design : Esterification of the carboxamide group to enhance membrane permeability, with enzymatic cleavage studied in human plasma .

- Nanoparticle formulation : Encapsulation in PLGA nanoparticles (size <200 nm via DLS) to improve solubility and tumor targeting .

- Pharmacokinetic modeling : Non-compartmental analysis (NCA) of plasma concentration-time curves to optimize dosing regimens .

How does this compound compare to structurally related pyridazine derivatives in terms of efficacy and toxicity?

Answer (Advanced):

- Efficacy : Benchmark against analogs (e.g., N-(3-chloro-4-methylphenyl) derivatives) using head-to-head assays. For example, 2-fold lower IC50 values in kinase inhibition suggest superior potency .

- Toxicity : Comparative CYP450 inhibition screening (e.g., CYP3A4 IC50 >10 µM indicates reduced hepatotoxicity) .

- Computational ADMET : Predictions via SwissADME or admetSAR to prioritize analogs with optimal safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.